molecular formula C12H15FO B14058033 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene

Cat. No.: B14058033
M. Wt: 194.24 g/mol
InChI Key: MRURPJIKYBNWEA-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene is an organic compound with a unique structure that combines a cyclopropyl group, a fluorine atom, and an isopropyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxy-fluoro-isopropylbenzoic acid, while substitution reactions may yield halogenated or nitrated derivatives .

Scientific Research Applications

1-Cyclopropoxy-2-fluoro-3-isopropylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 1-Cyclopropoxy-3-fluoro-2-isopropylbenzene
  • 1-Cyclopropoxy-2-fluoro-4-isopropylbenzene
  • 1-Cyclopropoxy-2-chloro-3-isopropylbenzene

Comparison: 1-Cyclopropoxy-2-fluoro-3-isopropylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-cyclopropyloxy-2-fluoro-3-propan-2-ylbenzene

InChI

InChI=1S/C12H15FO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

MRURPJIKYBNWEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)F

Origin of Product

United States

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